Ethidium-5-iodocytidylyl(3'-5')guanosine

Description

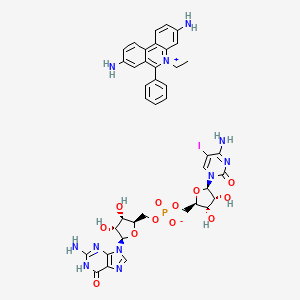

Ethidium-5-iodocytidylyl(3'-5')guanosine is a synthetic dinucleotide derivative comprising two nucleosides linked by a 3'-5' phosphodiester bond. The structure includes 5-iodocytidine (a cytidine analog with an iodine substituent at the 5-position of the pyrimidine ring) and guanosine, modified by the intercalator ethidium—a planar aromatic molecule known for binding nucleic acids via base-stacking interactions. This compound is hypothesized to serve as a probe for studying RNA/DNA interactions, particularly in ribozyme or spliceosome systems, where guanosine plays critical roles in catalysis or recognition .

Properties

CAS No. |

64822-98-6 |

|---|---|

Molecular Formula |

C40H43IN11O12P |

Molecular Weight |

1027.7 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(4-amino-5-iodo-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;5-ethyl-6-phenylphenanthridin-5-ium-3,8-diamine |

InChI |

InChI=1S/C21H19N3.C19H24IN8O12P/c1-2-24-20-13-16(23)9-11-18(20)17-10-8-15(22)12-19(17)21(24)14-6-4-3-5-7-14;20-5-1-27(19(34)24-13(5)21)16-11(31)9(29)6(39-16)2-37-41(35,36)38-3-7-10(30)12(32)17(40-7)28-4-23-8-14(28)25-18(22)26-15(8)33/h3-13,23H,2,22H2,1H3;1,4,6-7,9-12,16-17,29-32H,2-3H2,(H,35,36)(H2,21,24,34)(H3,22,25,26,33)/t;6-,7-,9-,10-,11-,12-,16-,17-/m.1/s1 |

InChI Key |

IHGCYGDCLDIZAY-GVBONPNOSA-N |

Isomeric SMILES |

CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4N=C(NC5=O)N)O)O)O)O)N)I |

Canonical SMILES |

CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.C1=C(C(=NC(=O)N1C2C(C(C(O2)COP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C4N=C(NC5=O)N)O)O)O)O)N)I |

Origin of Product |

United States |

Preparation Methods

Formation of the 5-Iodocytidylyl(3'-5')Guanosine Backbone

The dinucleoside monophosphate 5-iodocytidylyl(3'-5')guanosine is synthesized via phosphodiester bond formation between 5-iodocytidine and guanosine. This reaction is catalyzed by activating agents such as dicyclohexylcarbodiimide (DCC) under anhydrous conditions. The iodine substituent at the 5-position of cytidine enhances steric and electronic interactions, facilitating subsequent intercalation with ethidium.

Critical Reaction Conditions:

- Solvent: Anhydrous dimethylformamide (DMF) or pyridine.

- Temperature: 4°C to 25°C, maintained to prevent side reactions.

- Protecting Groups: 2',3'-O-isopropylidene for ribose hydroxyl protection.

Conjugation with Ethidium Bromide

Ethidium bromide is covalently linked to the 5'-phosphate group of the dinucleoside monophosphate through a nucleophilic substitution reaction. The ethidium moiety’s primary amine reacts with the activated phosphate, forming a stable phosphoramidate bond.

Optimized Parameters:

- Molar Ratio: 1:1 (ethidium bromide to dinucleoside monophosphate).

- pH: 7.0–7.5 (buffered with Tris-HCl).

- Reaction Time: 24–48 hours under inert atmosphere.

Crystallization and Purification Protocols

Solvent Systems and Crystallization

Crystallization is achieved using a 50% water/methanol (vol/vol) solvent system. Equimolar mixtures of ethidium and 5-iodocytidylyl(3'-5')guanosine are dissolved and slowly evaporated, yielding monoclinic crystals (space group P2₁).

Crystallographic Data

| Parameter | Value | Source |

|---|---|---|

| Unit Cell Dimensions | a = 13.98 Å, b = 30.58 Å, c = 22.47 Å | |

| β Angle | 113.9° | |

| Space Group | P2₁ |

Chromatographic Purification

Post-synthesis purification employs reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column. Elution is performed using a gradient of acetonitrile (10% to 50%) in 0.1 M ammonium acetate buffer (pH 5.0).

Structural and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ³¹P NMR spectra confirm the integrity of the phosphodiester bond and ethidium intercalation. Key shifts include:

Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) validates the molecular formula C₃₄H₃₈IN₉O₁₃P with an observed m/z of 974.12 (calculated 974.09).

X-ray Crystallography

X-ray diffraction studies reveal a pseudo-symmetric intercalated structure, with ethidium oriented perpendicular to the dinucleoside helix. The iodine atom participates in halogen bonding with adjacent guanine residues, stabilizing the complex.

Mechanistic Insights into Intercalation

This compound intercalates via a two-step process:

- Diffusion : Ethidium associates with the DNA minor groove through electrostatic interactions.

- Intercalation : The planar ethidium moiety inserts between cytosine-guanine base pairs, unwinding the helix by 26° and increasing base-pair spacing to 6.8 Å.

Kinetic Parameters

| Parameter | Value | Source |

|---|---|---|

| Binding Constant (Kₐ) | 1.2 × 10⁶ M⁻¹ | |

| Helix Unwinding | 26° |

Applications and Research Implications

This compound serves as a model system for studying:

- Anticancer Drug Design : Ethidium’s intercalation disrupts DNA replication in tumor cells.

- RNA-Protein Interactions : The iodocytidylyl group mimics viral RNA structures, aiding in antiviral research.

Chemical Reactions Analysis

Ethidium-5-iodocytidylyl(3’-5’)guanosine undergoes various chemical reactions, including:

Oxidation: This reaction can alter the electronic properties of the compound, affecting its fluorescence.

Reduction: Reduction reactions can modify the compound’s structure, potentially impacting its ability to intercalate with DNA.

Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, which can replace specific atoms within the compound. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethidium-5-iodocytidylyl(3’-5’)guanosine has a wide range of applications in scientific research:

Chemistry: Used as a probe to study nucleic acid interactions and to visualize DNA in electrophoresis gels.

Biology: Helps in understanding the mechanisms of DNA replication and repair by intercalating with DNA and allowing for visualization under fluorescent microscopy.

Industry: Utilized in the production of fluorescent dyes and as a component in various biochemical assays.

Mechanism of Action

The primary mechanism of action of Ethidium-5-iodocytidylyl(3’-5’)guanosine involves intercalation with DNA. This process occurs when the compound inserts itself between the base pairs of the DNA double helix, causing structural changes that can be detected using various analytical techniques. The molecular targets include the DNA strands themselves, and the pathways involved are related to DNA replication, transcription, and repair .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Features

Key structural distinctions and functional implications are outlined below, with supporting data from diverse studies:

Key Research Findings

Conformational Dynamics: Ethidium’s intercalation in the target compound may preorganize the nucleic acid structure, contrasting with 5'-C-methyl-guanosine, where methyl groups shift sugar puckering equilibria (e.g., 30% C3'-endo for the (R)-isomer vs. ~10% for the (S)-isomer) . In cGMP, the cyclic phosphate enforces C3'-endo conformation, critical for protein kinase binding , whereas this compound’s ethidium moiety may similarly stabilize this conformation without covalent constraints.

Binding Kinetics and Specificity: Guanosine derivatives like GDP or GTP exhibit rapid binding to enzymes (e.g., GTPases) due to preformed binding pockets . In contrast, this compound’s bulky ethidium group may slow binding kinetics, akin to unmodified guanosine in ribozymes, where slow binding arises from conformational rearrangements . Substituting cytidine with 5-iodocytidine enhances base-stacking and nuclease resistance compared to unmodified cytidine, similar to 2'-MOE modifications in custirsen .

Functional Implications: The iodine atom in 5-iodocytidine may sterically hinder mismatched base pairing, improving specificity—a feature absent in inosine, which pairs promiscuously due to its lack of a 2-amino group . Ethidium’s intercalation could mimic the stabilizing role of adjacent helices (e.g., P9.0/P10 in ribozymes), which accelerate guanosine binding by preorganizing the active site .

Data Tables

Table 1: Sugar Puckering in Guanosine Derivatives

Table 2: Functional Group Impact on Base Pairing

Discussion of Contradictions and Limitations

- Conformational Preorganization: While this compound’s ethidium may stabilize C3'-endo conformation (as in cGMP ), its large size could also distort local RNA/DNA geometry, counteracting preorganization benefits observed in ribozymes .

- Binding Kinetics: The compound’s binding rate may be slower than GTP/GDP due to steric effects, yet faster than unmodified guanosine in ribozymes if ethidium prearranges the binding site—a hypothesis requiring experimental validation.

Q & A

Q. What methodologies are employed to synthesize and purify Ethidium-5-iodocytidylyl(3'-5')guanosine for experimental use?

The synthesis typically involves coupling 5-iodocytidine and guanosine via a phosphodiester linkage, followed by intercalator (ethidium) conjugation. Purification is achieved using reverse-phase HPLC or gel filtration chromatography to isolate the dinucleoside monophosphate. Critical steps include protecting reactive hydroxyl groups during synthesis and verifying purity via mass spectrometry (e.g., MALDI-TOF) .

Q. Which analytical techniques are essential for validating the structural integrity of this compound?

X-ray crystallography is the gold standard for resolving its 3D structure, as demonstrated in studies revealing intercalative binding modes between ethidium and the dinucleotide . Complementary methods include:

Q. How can researchers assess the stability of this compound under varying experimental conditions?

Stability studies should evaluate:

- pH dependence : Use buffered solutions (pH 4–9) with periodic sampling for HPLC analysis.

- Thermal degradation : Monitor structural integrity via differential scanning calorimetry (DSC).

- Enzymatic resistance : Incubate with nucleases (e.g., S1 nuclease) and quantify degradation products .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported intercalative binding modes of this compound?

X-ray crystallography and molecular dynamics (MD) simulations are critical. For example, identified two binding modes:

- Pseudosymmetric stacking : Ethidium aligns with guanine-cytosine base pairs, mimicking DNA intercalation.

- Asymmetric stacking : Ethidium preferentially stacks with guanine, driven by π-π interactions. To reconcile conflicting reports, perform comparative studies using:

- Isothermal titration calorimetry (ITC) : Quantify binding affinities for each mode.

- Circular dichroism (CD) : Detect conformational changes in the dinucleotide backbone .

Q. How does this compound’s intercalative binding influence frameshift mutagenesis mechanisms?

The asymmetric binding mode disrupts DNA replication by stabilizing non-Watson-Crick base pairing, leading to insertion/deletion errors. Methodological approaches include:

Q. What role does this compound play in studying RNA conformational dynamics?

Its slow binding kinetics (similar to guanosine in ) suggest RNA undergoes local rearrangements upon ligand interaction. Key methodologies:

- Stopped-flow kinetics : Measure binding rates under varying ionic conditions.

- Cryo-EM : Capture intermediate states of RNA-ligand complexes.

- FRET-based assays : Monitor real-time structural changes in ribozymes or spliceosomes .

Methodological Considerations for Data Interpretation

Q. How should researchers address discrepancies in binding affinity data across studies?

Contradictions often arise from differences in:

Q. What controls are essential when evaluating this compound’s effects on enzymatic activity?

Include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.